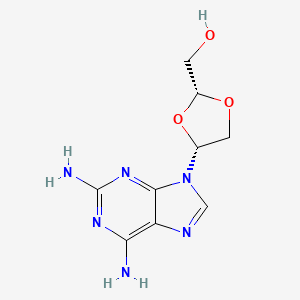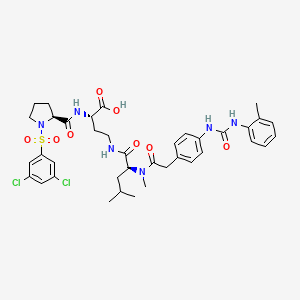
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
説明
BIO-5192 is a small molecule VLA-4 inhibitor.BIO-5192 has been shown to increase mobilization of murine hematopoietic stem and progenitors (HSPCs) over basal levels. An additive affect on HSPC mobilization (3-fold) was observed when plerixafor (AMD3100), a small molecule inhibitor of the CXCR-4/SDF-1 axis, was combined with BIO5192. HSPCs mobilized by BIO5192 or the combination of BIO5192 and plerixafor has been shown to mobilize long-term repopulating cells, which successfully engraft and expand in a multilineage fashion in secondary transplantation recipients.
科学的研究の応用
Integrin α4β1 Inhibitor
BIO 5192 is a highly selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4; VLA-4) with a Kd value of less than 10 pM . It selectively binds α4β1 over a range of other integrins .
Hematopoietic Stem and Progenitor Cells Mobilization
BIO 5192 induces a 30-fold increase in the mobilization of murine hematopoietic stem and progenitor cells . It displays a 3-fold additive effect with AMD 3100 .
Neurological Function Improvement
BIO 5192 decreases oxidative damage and improves neurological function following spinal cord injury in rats .
Crystal Structure Analysis
The crystal structure of a compound similar to BIO 5192, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, has been analyzed . This could provide insights into the structural properties of BIO 5192.
Drug Delivery Research
BIO 5192 has been used in drug delivery research, particularly in the development of new formulations and delivery methods .
Theoretical Science Research
BIO 5192 has been used in theoretical science research, particularly in the field of quantum chemistry .
作用機序
Target of Action
BIO 5192 is a highly selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4; VLA-4) . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin, also known as VLA-4, plays a crucial role in the adhesion and migration of leukocytes.
Mode of Action
BIO 5192 selectively binds to α4β1 over a range of other integrins . This binding interrupts the interaction between VLA-4 and its ligand, VCAM-1 . The disruption of this interaction leads to changes in cell adhesion and migration, particularly affecting hematopoietic stem and progenitor cells (HSPCs).
Biochemical Pathways
The primary biochemical pathway affected by BIO 5192 is the VCAM-1/VLA-4 axis . This axis is critical for the adhesion and migration of HSPCs. By inhibiting VLA-4, BIO 5192 disrupts this pathway, leading to increased mobilization of HSPCs.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for BIO 5192 are not readily available, it has been shown that the compound has a terminal half-life of 1.1 hours when administered intravenously at a dose of 1 mg/kg . When administered subcutaneously at doses of 3, 10, and 30 mg/kg, BIO 5192 shows half-lives of 1.7, 2.7, and 4.7 hours, respectively .
Result of Action
The primary result of BIO 5192’s action is a significant increase in the mobilization of HSPCs . This effect can be beneficial in various therapeutic contexts, such as stem cell transplantation. Additionally, BIO 5192 has been shown to decrease oxidative damage and improve neurological function following spinal cord injury in rats .
Action Environment
The action of BIO 5192 can be influenced by various environmental factors. For instance, the presence of other molecules that affect the VCAM-1/VLA-4 axis can impact the efficacy of BIO 5192. As an example, it has been shown that the combination of BIO 5192 and plerixafor, a CXCR4 antagonist, exerts an additive effect on progenitor mobilization .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-((((2S)-1-((3,5-dichlorophenyl)sulfonyl)-2-pyrrolidinyl)carbonyl)amino)-4-(((2S)-4-methyl-2-(methyl((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)amino)-1-oxopentyl)amino)-, (2S)- | |
CAS RN |
327613-57-0 | |
| Record name | BIO-5192 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-5192 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



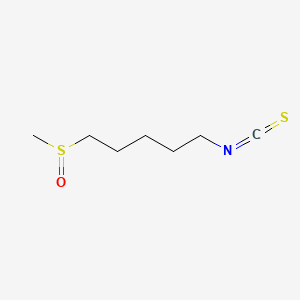


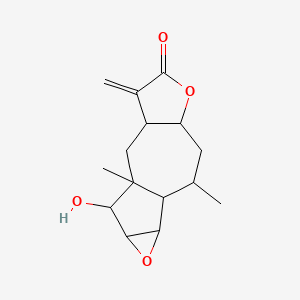
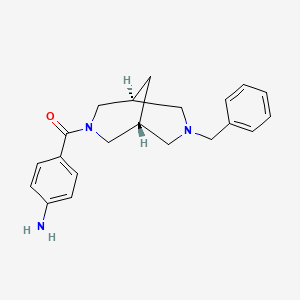



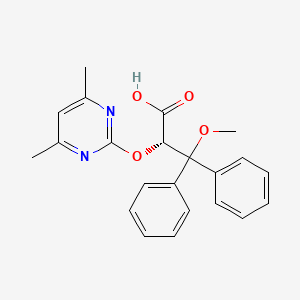

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)
